molecular formula C17H22N4O5 B5548327 5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

Cat. No. B5548327
M. Wt: 362.4 g/mol
InChI Key: SPABZWMGFPHVQE-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been synthesized and analyzed for their unique molecular structures and properties.

Synthesis Analysis

  • Synthesis of Related Compounds : A study described the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, which is a cyclic homolog of the compound , using P2S5 and characterized its molecular and crystal structures (Ivanov et al., 1993).
  • Synthesis of Derivatives : Another research focused on synthesizing derivatives of 3-(furan-2-yl) dibenzo-diazepin-1-one, which shares a furan component with the compound of interest (Wang et al., 2016).

Molecular Structure Analysis

  • X-Ray Structure Analysis : The molecular and crystal structures of similar compounds have been determined using techniques like X-ray structure analysis and PMR spectroscopy (Ivanov et al., 1993).

Chemical Reactions and Properties

  • Electrophilic Substitution Reactions : The electrophilic substitution reactions of related compounds, such as 2,5-bis(furan-2-yl)-1H-imidazole, have been explored (El’chaninov et al., 2017).

Physical Properties Analysis

  • Crystal Structure and Parameters : For compounds within this chemical family, studies have reported detailed crystallographic parameters, such as monoclinic crystal system and specific measurements of crystal axes (Ivanov et al., 1993).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives

Researchers have synthesized a new series of dibenzo-diazepin-1-one derivatives with furan-2-yl substitutions. These compounds were characterized by various spectroscopic methods, highlighting their potential for further pharmacological and materials science applications (Wang et al., 2016).

Antimicrobial and Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant antiprotozoal activity, suggesting potential therapeutic applications in combating infectious diseases (Ismail et al., 2004).

Chemical and Biological Properties

Imidazole-Containing Compounds

The imidazole moiety, a component structurally similar to the one , has been extensively studied for its broad range of chemical and biological properties. Derivatives of imidazole have shown diverse biological activities, indicating the potential utility of related compounds in drug development (Siwach & Verma, 2021).

Heterocyclic Synthesis with Ionic Liquids

Research into the use of ionic liquids for synthesizing heterocyclic compounds, including those with imidazole and diazepine structures, showcases the versatility and potential applications of these compounds in medicinal chemistry and materials science (Martins et al., 2008).

Molecular Building Blocks and Drug Synthesis

Metal-Free Cross-Dehydrogenative Coupling

The development of methods for the cross-dehydrogenative coupling of tertiary amines with diazo compounds under visible light and metal-free conditions opens up new pathways for synthesizing complex molecules, potentially including those with imidazolidinedione and diazepine frameworks. This method could be pivotal in creating novel pharmacological agents (Xiao et al., 2014).

properties

IUPAC Name

5-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-18-12(15(23)19(2)17(18)25)11-14(22)20-6-4-7-21(9-8-20)16(24)13-5-3-10-26-13/h3,5,10,12H,4,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPABZWMGFPHVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(2-Furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

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